molecular formula C13H12N4O4S B5221235 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5221235
M. Wt: 320.33 g/mol
InChI Key: RPXAGJLSHZTZAL-UHFFFAOYSA-N
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Description

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a nitrophenyl group, and a sulfanylidene diazinane core

Preparation Methods

The synthesis of 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Introduction of the dimethylamino group: This can be achieved through a substitution reaction where a dimethylamine is introduced to the aromatic ring.

    Formation of the diazinane core: This involves the cyclization of the intermediate compounds to form the diazinane ring.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanylidene group can be reduced to a thiol group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and for its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The sulfanylidene diazinane core can interact with various biological pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include:

    5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: This compound lacks the nitro group, which may affect its biological activity and chemical reactivity.

    5-{[4-(NITROPHENYL)METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: This compound lacks the dimethylamino group, which may affect its solubility and transport properties.

The uniqueness of 5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-16(2)9-4-3-7(6-10(9)17(20)21)5-8-11(18)14-13(22)15-12(8)19/h3-6H,1-2H3,(H2,14,15,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXAGJLSHZTZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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